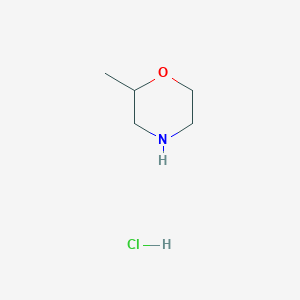
SODIUM DIAMYL SULFOSUCCINATE
Übersicht
Beschreibung
Sodium diamyl sulfosuccinate is a chemical compound with the molecular formula C14H25NaO7S . It is a sodium salt of sulfosuccinic acid and is commonly used as a surfactant and emulsifier. This compound is known for its excellent solubility in water and organic solvents, making it a versatile ingredient in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sodium diamyl sulfosuccinate typically involves the esterification of maleic anhydride with amyl alcohols, followed by sulfonation. The process can be summarized in the following steps:
Esterification: Maleic anhydride reacts with amyl alcohols in the presence of a catalyst to form diamyl maleate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques helps in achieving consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium diamyl sulfosuccinate primarily undergoes the following types of chemical reactions:
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Amyl alcohols and sulfosuccinic acid.
Wissenschaftliche Forschungsanwendungen
Sodium diamyl sulfosuccinate has a wide range of applications in scientific research, including:
Wirkmechanismus
The primary mechanism of action of sodium diamyl sulfosuccinate is its ability to reduce surface tension. This property allows it to act as an effective surfactant, facilitating the formation of stable emulsions and dispersions. The sulfonate group interacts with water molecules, while the hydrophobic amyl chains interact with non-polar substances, leading to the stabilization of emulsions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethylhexyl sodium sulfosuccinate
- Diisobutyl sodium sulfosuccinate
- Dihexyl sodium sulfosuccinate
- Dicapryl sodium sulfosuccinate
Uniqueness
Sodium diamyl sulfosuccinate is unique due to its specific chain length and branching, which provide distinct emulsifying and wetting properties. Compared to other sulfosuccinate salts, it offers a balance between hydrophilicity and lipophilicity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
922-80-5 |
|---|---|
Molekularformel |
C14H26NaO7S |
Molekulargewicht |
361.41 g/mol |
IUPAC-Name |
sodium;1,4-dioxo-1,4-dipentoxybutane-2-sulfonate |
InChI |
InChI=1S/C14H26O7S.Na/c1-3-5-7-9-20-13(15)11-12(22(17,18)19)14(16)21-10-8-6-4-2;/h12H,3-11H2,1-2H3,(H,17,18,19); |
InChI-Schlüssel |
CDFWDLTWTVIPBT-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
922-80-5 |
Physikalische Beschreibung |
OtherSolid, Liquid |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)




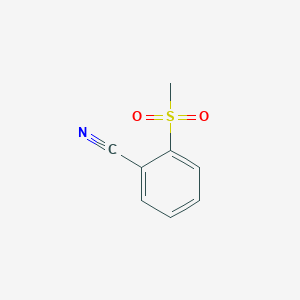
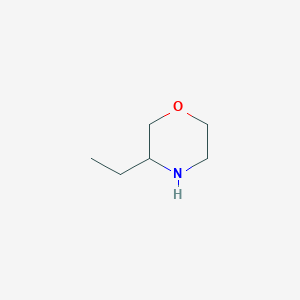
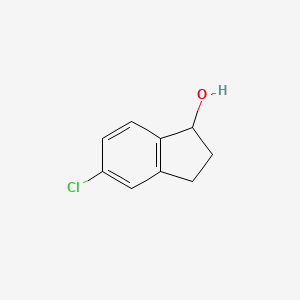
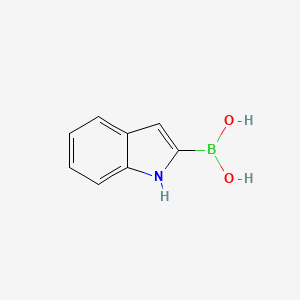
![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)
